molecular formula C13H15FN2O3 B7870164 N-cyclohexyl-2-fluoro-5-nitrobenzamide

N-cyclohexyl-2-fluoro-5-nitrobenzamide

Cat. No.: B7870164
M. Wt: 266.27 g/mol
InChI Key: SXJVGJPAIFUYIK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-fluoro-5-nitrobenzamide (CAS: 1096342-67-4; MFCD12576933) is a nitrobenzamide derivative characterized by a cyclohexylamide group attached to a benzamide scaffold substituted with fluorine at position 2 and a nitro group at position 5 (Figure 1). Its molecular formula is $ \text{C}{13}\text{H}{14}\text{F}\text{N}2\text{O}3 $, with a molecular weight of 280.26 g/mol. The compound is synthesized via amidation reactions involving 2-fluoro-5-nitrobenzoic acid and cyclohexylamine, achieving a purity of 95% .

Properties

IUPAC Name

N-cyclohexyl-2-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJVGJPAIFUYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-fluoro-5-nitrobenzamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-fluoro-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-fluoro-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-fluoro-5-nitrobenzamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity to its molecular targets .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Hydroxyl : Fluorine (electron-withdrawing) at position 2 or 3 may enhance stability and lipophilicity compared to the hydroxyl group in 3-hydroxy-5-nitrobenzamide (1394980-54-1), which introduces hydrogen-bonding capacity .

Substituted Benzamides with Alternative Amide Groups

Cycloalkyl vs. Aryl/Other Substituents

  • The chloro substituent at position 5 increases electron-withdrawing effects compared to fluorine in the parent compound .

Amino vs. Nitro Derivatives

  • 5-Amino-N-ethyl-2-fluorobenzamide (CAS: 682757-55-7): Substituting nitro with an amino group (electron-donating) significantly alters electronic properties, increasing basicity and solubility. The ethylamide group (vs.

Functional Analogues in Medicinal Chemistry

  • 2-Hydroxy-5-nitro-N-phenylbenzamide (CAS: Not provided): The phenylamide group (vs. cyclohexyl) and hydroxyl at position 2 make this compound a precursor for benzoxazepines, highlighting the role of nitro and hydroxyl groups in heterocyclic synthesis .
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide (CAS: Not provided): The trifluoromethyl group enhances lipophilicity and metabolic resistance, while chloro and hydroxy groups provide distinct electronic profiles for target interactions .

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